molecular formula C14H13FO2 B1376414 4-(4-Fluorophenoxy)phenethyl alcohol CAS No. 1159979-12-0

4-(4-Fluorophenoxy)phenethyl alcohol

Cat. No.: B1376414
CAS No.: 1159979-12-0
M. Wt: 232.25 g/mol
InChI Key: SFQFHGOMYGISKK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)phenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl backbone (C₆H₅-CH₂-CH₂-OH) with a 4-fluorophenoxy substituent at the para position of the benzene ring. Fluorinated phenethyl alcohols are often explored for their bioactivity, including anti-inflammatory or neuroactive properties, though specific data for this compound requires further investigation .

Properties

IUPAC Name

2-[4-(4-fluorophenoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQFHGOMYGISKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)phenethyl alcohol typically involves the reaction of 4-fluorophenol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: 4-(4-Fluorophenoxy)benzaldehyde or 4-(4-Fluorophenoxy)benzoic acid.

    Reduction: 4-(4-Fluorophenoxy)phenethyl alkane.

    Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenoxy)phenethyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)phenethyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenethyl alcohol moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects

  • Fluorine: Enhances lipophilicity and metabolic stability. For example, 4-fluorophenethyl alcohol (MW 140.16) is simpler in structure but lacks the phenoxy group, reducing steric hindrance compared to the target compound .
  • Methoxy Group : Electron-donating methoxy substituents (e.g., 4-methoxy phenethyl alcohol) improve solubility and are linked to pesticidal exemptions due to low toxicity .
  • Hydroxy Groups: Tyrosol (4-hydroxyphenethyl alcohol) exhibits antioxidant activity due to its phenolic hydroxyl group, widely used in food and cosmetics .

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